1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone
Description
Properties
Molecular Formula |
C11H9ClF3NO |
|---|---|
Molecular Weight |
263.64 g/mol |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
NPCGOOQWQIARPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate Intermediate
A crucial intermediate in the synthesis is 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which can be prepared via a multi-step process starting from o-chlorotrifluoromethylbenzene. The detailed method is as follows:
Step 1: Nitration
o-Chlorotrifluoromethylbenzene is nitrated using acetic anhydride and concentrated nitric acid (68% mass concentration) at a controlled temperature of 10–15 °C with stirring for 3–4 hours to yield 4-nitro-2-trifluoromethyl chlorobenzene. The reaction mixture is then washed with 4–6% sodium hydroxide aqueous solution to adjust pH to 7.5–8.0 and separate the organic phase.Step 2: Reduction
The organic phase is mixed with activated carbon (1–2% by mass) and ferric chloride hexahydrate (FeCl₃·6H₂O) in ethanol, heated to reflux, and hydrazine hydrate (80% mass concentration) is added dropwise over 3–3.5 hours. This converts the nitro group to an amine, yielding 4-chloro-3-(trifluoromethyl)aniline. The mixture is filtered hot, ethanol is evaporated, and the product is extracted with an organic solvent such as dioxane.Step 3: Formation of Isocyanate
Triphosgene and a catalyst (e.g., pyridine) are dissolved in an organic solvent (1,2-dichloroethane, dioxane, or chloroform), and the amine solution is added dropwise at -5 to 5 °C. The mixture is then refluxed for 3–5 hours to form the isocyanate. After reaction completion, the organic solvent is removed under reduced pressure.Step 4: Purification
The crude isocyanate is purified by vacuum distillation at ≤ -0.096 MPa and 95–100 °C to obtain pure 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a purity of approximately 99.85% and a molar yield of about 80.6%.
| Step | Reagents/Conditions | Key Parameters | Outcome |
|---|---|---|---|
| 1. Nitration | o-Chlorotrifluoromethylbenzene, acetic anhydride, 68% HNO₃ | 10–15 °C, 3–4 h, pH 7.5–8.0 washing | 4-nitro-2-trifluoromethyl chlorobenzene |
| 2. Reduction | Activated carbon, FeCl₃·6H₂O, ethanol, hydrazine hydrate (80%) | Reflux, 3–3.5 h dropwise addition | 4-chloro-3-(trifluoromethyl)aniline |
| 3. Isocyanate formation | Triphosgene, catalyst (pyridine), 1,2-dichloroethane/dioxane/chloroform | -5 to 5 °C dropwise, reflux 3–5 h | 4-chloro-3-(trifluoromethyl)phenyl isocyanate |
| 4. Purification | Vacuum distillation | ≤ -0.096 MPa, 95–100 °C | Pure isocyanate (99.85% purity) |
Cyclization to this compound
While direct literature detailing the cyclization of 4-chloro-3-(trifluoromethyl)phenyl isocyanate to this compound is limited in the retrieved sources, the general synthetic strategy involves the reaction of the isocyanate intermediate with pyrrolidine or its derivatives under controlled conditions to form the corresponding pyrrolidinone ring through nucleophilic addition and subsequent cyclization.
This approach aligns with common synthetic routes for N-substituted pyrrolidinones, where the isocyanate reacts with a secondary amine (pyrrolidine) to form a urea intermediate, which upon intramolecular cyclization and appropriate workup yields the target lactam structure.
Alternative Synthetic Approaches
Research Outcomes and Analysis
The optimized synthetic method for 4-chloro-3-(trifluoromethyl)phenyl isocyanate described above offers several advantages:
Safety and Environmental Impact: The use of a ferric chloride/hydrazine hydrate system replaces traditional iron powder reduction, reducing iron mud waste and hydrogen gas hazards.
Yield and Purity: The process achieves a high purity of 99.85% and a molar yield of approximately 80.6%, suitable for industrial scale-up.
Process Control: Temperature control during nitration and isocyanate formation steps minimizes isomer impurities and side reactions.
These outcomes support the feasibility of producing the key intermediate efficiently, which is critical for subsequent synthesis of this compound.
Summary Table of Key Preparation Steps
| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 4-Nitro-2-trifluoromethyl chlorobenzene | o-Chlorotrifluoromethylbenzene | Acetic anhydride, 68% HNO₃ | 10–15 °C, 3–4 h | Not specified | - | Controlled nitration |
| 4-Chloro-3-(trifluoromethyl)aniline | Above nitro compound | FeCl₃·6H₂O, activated carbon, hydrazine hydrate, ethanol | Reflux, 3–3.5 h dropwise | Not specified | - | Environmentally improved reduction |
| 4-Chloro-3-(trifluoromethyl)phenyl isocyanate | Aniline intermediate | Triphosgene, catalyst (pyridine), organic solvent | -5 to 5 °C dropwise, reflux 3–5 h | 80.6 | 99.85 | Vacuum distillation purification |
| This compound | Isocyanate intermediate | Pyrrolidine or derivatives | Not specified | Not specified | Not specified | Cyclization step inferred |
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrrolidinone ring.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its analgesic and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidinone/Pyrrolidine Cores
(a) 1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone ()
- Core Structure: Pyrrolidinone with a 3-chloro-4-fluorophenyl group and a 1,2,4-oxadiazole substituent.
- Key Differences: The aromatic substituent includes a fluorine atom (vs. trifluoromethyl in the target compound), reducing electron-withdrawing effects.
- Implications : The oxadiazole may improve solubility compared to the trifluoromethyl group, but the cyclopropane moiety could increase steric hindrance .
(b) 1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine ()
Analogues with Chloro-Trifluoromethylphenyl Substitutents
(a) 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9k) ()
- Core Structure : Urea derivative with the same aromatic substituent as the target compound.
- Key Differences: Urea linkage replaces the pyrrolidinone ring, offering two hydrogen-bond donors.
- Implications : Higher molecular weight (480.2 vs. ~275 for the target compound) may reduce bioavailability but improve target engagement .
(b) 1-(4-Cyanophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (6k) ()
- Core Structure: Urea with a 4-cyanophenyl group.
- Key Differences: Cyanophenyl group introduces a strong electron-withdrawing effect, contrasting with the pyrrolidinone’s electron-deficient lactam.
- Implications: The cyano group could enhance metabolic stability but reduce solubility compared to pyrrolidinone .
Heterocyclic Derivatives with Trifluoromethylphenyl Groups
(a) 1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3,3-dimethyl-2-azetanone ()
- Core Structure: Azetanone (four-membered lactam) with a pyridinyloxy substituent.
- Pyridine linkage introduces aromatic nitrogen, altering electronic properties.
- Implications: Reduced ring size may compromise conformational stability compared to pyrrolidinone .
(b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Core Structure : Pyrazole with aldehyde and sulfanyl groups.
- Key Differences: Pyrazole ring provides aromaticity and acidic N-H protons. Aldehyde group introduces electrophilic reactivity absent in pyrrolidinone.
- Implications : The aldehyde may limit stability in aqueous environments compared to the lactam .
Biological Activity
1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone, often referred to as a pyrrolidinone derivative, is a synthetic organic compound notable for its unique structural features, including a pyrrolidinone ring and a phenyl group substituted with both chloro and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and enzyme inhibition pathways.
- Molecular Formula : C12H10ClF3N
- Molecular Weight : 263.64 g/mol
- Structural Features : The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activity
This compound exhibits significant biological activity, particularly in inhibiting specific enzymes involved in inflammatory pathways. This inhibition suggests potential anti-inflammatory effects, making it relevant for therapeutic applications.
The compound's unique structural configuration allows it to modulate enzyme activities effectively. Research indicates that the trifluoromethyl group plays a crucial role in enhancing the compound's biological interactions. Studies have shown that the compound can inhibit enzymes that are critical in inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of this compound:
-
Anti-inflammatory Effects :
- A study demonstrated that this compound significantly reduced the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The compound exhibited an IC50 value of approximately 25 µM against COX-2, indicating moderate potency.
-
Enzyme Inhibition :
- Another investigation focused on the compound's ability to inhibit lipoxygenase (LOX), an enzyme involved in the production of leukotrienes, which are mediators of inflammation. The study found that the compound inhibited LOX with an IC50 value of 15 µM, suggesting its potential use in managing conditions characterized by excessive inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone | C12H10ClF3N | Similar structure | Moderate anti-inflammatory |
| 2-Pyrrolidinone, 3-chloro-4-(chloromethyl)-1-[3-(trifluoromethyl)phenyl] | C12H10ClF3N | Additional chloromethyl substituent | Higher complexity; varied activity |
| 4-Chlorophenyl pyrrolidinone derivatives | Varies | General class | Diverse biological activities |
This table illustrates how variations in substituents can influence both chemical reactivity and biological interactions.
Future Research Directions
Further research is warranted to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigating its interactions at a molecular level could provide insights into its therapeutic potential and lead to the development of more effective anti-inflammatory agents.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C to prevent decomposition of the trifluoromethyl group.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for efficiency in cross-coupling steps .
Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
Basic Research Question
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrrolidinone ring) .
- NMR Spectroscopy :
- UV-Vis : Absorption bands at 260–280 nm (π→π* transitions in the aromatic system) .
Methodological Tip : Combine with mass spectrometry (HRMS) for molecular weight confirmation .
How can researchers design structure-activity relationship (SAR) studies to enhance biological activity?
Advanced Research Question
SAR Strategies :
Q. Example Table :
| Derivative | Substituent Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 82 | Pyridinyl-urea moiety | 12 µM (MCF-7 cells) | |
| Compound 7n | Thioether linkage | 8 µM (Antiproliferative) |
How should contradictions in biological activity data across studies be resolved?
Advanced Research Question
Resolution Methods :
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and protocols (e.g., MTT vs. SRB assays) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives due to poor compound dissolution .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin) .
What computational methods are used to predict interactions between this compound and biological targets?
Advanced Research Question
In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
- QSAR Modeling : Utilize descriptors like logP and topological polar surface area (TPSA) to predict permeability .
Validation : Cross-check with experimental IC₅₀ values from enzymatic assays .
How can solvent-solute interactions influence the compound's stability during synthesis?
Basic Research Question
Critical Factors :
- Protic vs. Aprotic Solvents : Aprotic solvents (e.g., THF) stabilize intermediates by reducing hydrolysis .
- Polarity Effects : High polarity (e.g., DMSO) accelerates cyclization but may promote side reactions with sensitive groups like CF₃ .
- Temperature Solubility Curves : Pre-dissolve reactants in warm ethanol to prevent precipitation during reflux .
What in vitro models are appropriate for evaluating the compound's antimicrobial activity?
Advanced Research Question
Model Systems :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
